molecular formula C13H14ClN B015437 4-Amino-3-methylbiphenyl, hydrochloride CAS No. 3419-49-6

4-Amino-3-methylbiphenyl, hydrochloride

Cat. No. B015437
CAS RN: 3419-49-6
M. Wt: 219.71 g/mol
InChI Key: XMPYXYUWGANKMC-UHFFFAOYSA-N
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Description

4-Amino-3-methylbiphenyl, hydrochloride, represents a class of compounds with significant relevance in various chemical synthesis processes and material sciences. This compound's unique structure lends itself to diverse applications, including serving as a precursor for more complex chemical syntheses.

Synthesis Analysis

The synthesis of 4-Amino-3-methylbiphenyl and related compounds often involves multi-step chemical processes, including catalytic hydrogenation, aminomethylation, and nucleophilic addition reactions. For instance, compounds related to 4-Amino-3-methylbiphenyl have been synthesized through the aminomethylation of methylphenyl compounds using paraformaldehyde and morpholine, followed by the nucleophilic addition of Grignard reagents to afford tertiary aminoalkanols, which are then converted into hydrochlorides (Isakhanyan et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are pivotal in determining the molecular structure of 4-Amino-3-methylbiphenyl derivatives. These techniques provide insights into the compound's conformation, electronic structure, and intermolecular interactions. For example, crystallographic studies have been utilized to elucidate the structures of similar biphenyl compounds, confirming their molecular configurations and bonding characteristics (Ajibade & Andrew, 2021).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-Amino-3-methylbiphenyl, hydrochloride” is a chemical compound that can be purchased for use in various types of chemical synthesis .
    • Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could enable the synthesis of a wide range of other compounds .
  • Synthesis of Pyrimidines

    • Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . While “4-Amino-3-methylbiphenyl, hydrochloride” is not directly mentioned, it could potentially be used in the synthesis of such compounds.
    • Method of Application : The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . It’s possible that “4-Amino-3-methylbiphenyl, hydrochloride” could be used in a similar manner.
    • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Proteomics Research

    • Application : “4-Amino-3-methylbiphenyl, hydrochloride” could potentially be used in proteomics research .
    • Method of Application : The specific methods of application would depend on the particular research being performed. Typically, this compound could be used as a reagent or a probe in various biochemical assays .
    • Results or Outcomes : The outcomes would also depend on the specific research. In general, the use of this compound could enable the study of protein structure and function .
  • Corrosion Inhibition

    • Application : Amine derivatives, potentially including “4-Amino-3-methylbiphenyl, hydrochloride”, have been investigated as effective corrosion inhibitors for mild steel in HCl medium .
    • Method of Application : The compound would be applied to the surface of the mild steel, forming a protective film .
    • Results or Outcomes : Scanning electron microscopy analysis confirmed the presence on the mild steel surface of a protective film of the as-prepared organic compounds, which depends on the substituent groups .
  • Pharmaceutical Research

    • Application : “4-Amino-3-methylbiphenyl, hydrochloride” could potentially be used in pharmaceutical research .
    • Method of Application : The specific methods of application would depend on the particular research being performed. Typically, this compound could be used as a reagent in various biochemical assays .
    • Results or Outcomes : The outcomes would also depend on the specific research. In general, the use of this compound could enable the study of drug interactions and pharmacokinetics .
  • Material Science

    • Application : Amine derivatives, potentially including “4-Amino-3-methylbiphenyl, hydrochloride”, have been investigated for their potential use in material science, particularly in the development of new polymers .
    • Method of Application : The compound would be used in the synthesis of the polymer, potentially acting as a monomer or a cross-linking agent .
    • Results or Outcomes : The outcomes would depend on the specific polymer being synthesized. In general, the use of this compound could enable the development of new materials with unique properties .

Safety And Hazards

The safety data sheet for 4-Amino-3-methylbiphenyl, hydrochloride is available for viewing and download5. It’s important to handle this compound with care, as it may pose certain hazards.


Future Directions

The future directions for 4-Amino-3-methylbiphenyl, hydrochloride are not specified in the search results. However, it is noted to be a versatile chemical compound used in various scientific research areas, including the study of molecular interactions and the development of advanced materials for biomedical purposes6.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-methyl-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYXYUWGANKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylbiphenyl, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RL Taber, GH Daub, FN Hayes… - Journal of Heterocyclic …, 1965 - Wiley Online Library
… presence of anhydrous aluminum chloride to give 4-acetamido-3-methylbiphenyl (XII) , which upon hydrolysis with 20% hydrochloric acid gave 4-amino-3-methylbiphenyl hydrochloride …
RL TABER - 1963 - search.proquest.com
This dissertation, directed and approved by the candidate's committee, has been accepted by the Graduate Committee of The University of New Mexico in partial fulfillment of the require…

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